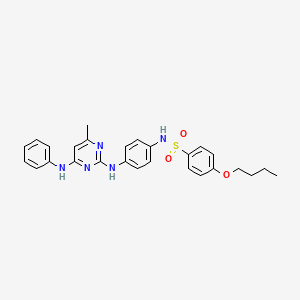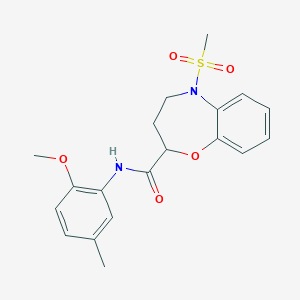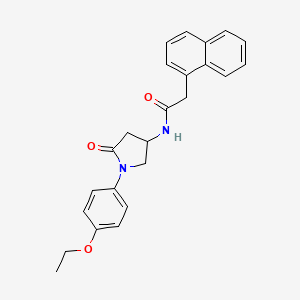![molecular formula C22H19ClN2O3S B11250813 N-(4-chlorobenzyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11250813.png)
N-(4-chlorobenzyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring fused with benzene rings and a carboxamide group The presence of a 4-chlorobenzyl group and an ethyl group further adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The thiazine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminobenzenethiol, and an appropriate aldehyde or ketone.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the thiazine intermediate is reacted with a carboxylic acid derivative, such as an acid chloride or anhydride.
Addition of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazine intermediate is reacted with 4-chlorobenzyl chloride in the presence of a base.
Ethylation: The ethyl group is introduced through an alkylation reaction, where the thiazine intermediate is reacted with an ethylating agent, such as ethyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazine derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-HIV agent due to its ability to inhibit viral replication by interacting with viral enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. In the context of its anti-HIV activity, the compound is believed to inhibit the integrase enzyme, which is essential for viral replication. The carboxamide and thiazine groups are thought to chelate metal ions within the enzyme’s active site, thereby preventing the integration of viral DNA into the host genome .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide: This compound shares a similar thiazine core but differs in the presence of a hydroxy group and the absence of the 4-chlorobenzyl and ethyl groups.
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: These compounds have a similar 4-chlorobenzyl group but differ in the core structure, which is based on an indole ring instead of a thiazine ring.
Uniqueness
N-(4-chlorobenzyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups and its ability to interact with biological targets in a distinct manner. Its structural features contribute to its potential as a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H19ClN2O3S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H19ClN2O3S/c1-2-25-20-12-9-16(22(26)24-14-15-7-10-17(23)11-8-15)13-19(20)18-5-3-4-6-21(18)29(25,27)28/h3-13H,2,14H2,1H3,(H,24,26) |
InChI Key |
UVSNTJWKFXDMRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B11250732.png)



![Methyl 3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11250762.png)
![N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B11250767.png)
![N-Ethyl-N'-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B11250769.png)


![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B11250789.png)
![N-(2-Methoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11250796.png)
![4-{6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11250801.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11250822.png)

